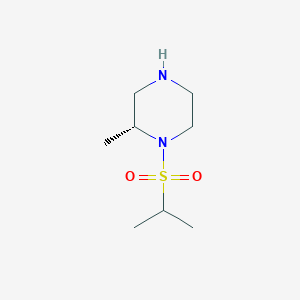
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile
Vue d'ensemble
Description
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2O . It is used for medicinal research.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile consists of 12 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 248.640 Da and the monoisotopic mass is 248.015274 Da .Applications De Recherche Scientifique
Synthesis and Characterization of Pyridines
The compound 2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile, as part of a broader category of substituted pyridines, has been synthesized and characterized for its potential in various chemical reactions and applications. A study detailed the synthesis of pyridines substituted with five different elements, showcasing a methodology for dehalocyanation of iodopyridines and rapid, high-yielding microwave-assisted acidic hydrolysis of 2-fluoropyridines to their corresponding 2-pyridones. This research indicates the compound's relevance in developing novel synthetic routes and methodologies in organic chemistry (Kieseritzky & Lindström, 2010).
Crystal Structures and Isostructurality
Another aspect of research involving compounds similar to 2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile focuses on their crystal structures and packing. Studies on halogen bonding and isostructurality in 2,4,6-tris(2-halophenoxy)-1,3,5-triazines provide insights into the structural differences induced by the position of the halogen atom. These findings contribute to the understanding of molecular packing, which is crucial for designing materials with specific properties (Saha & Nangia, 2007).
Molecular Interactions and Hydrogen-Atom Tunneling
Research on hydrogen-atom tunneling in isomerization around the C-O bond of 2-chloro-6-fluorophenol highlights the unique behaviors of molecules under specific conditions, such as low-temperature argon matrices. This work provides valuable insights into the dynamics of molecular interactions and the potential for photoreaction mechanisms, which can inform the development of new chemical processes and materials (Nanbu, Sekine, & Nakata, 2011).
Applications in Organic Chemistry
The utility of the nitrile function in C-C bond formation reactions, as demonstrated by the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, emphasizes the importance of such compounds in organic chemistry. These substances serve as precursors for bioactive heterocycles and have potential applications in medicinal chemistry, showcasing the versatility and relevance of 2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile and its derivatives (Naveen et al., 2006).
Propriétés
IUPAC Name |
2-chloro-6-(3-fluorophenoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2O/c13-11-4-8(7-15)5-12(16-11)17-10-3-1-2-9(14)6-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRLSUWUVXZOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1406102.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)
![1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1406108.png)

![C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine](/img/structure/B1406110.png)


![7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine](/img/structure/B1406118.png)

